5-(Methylthio)-6-azauracil

Description

Historical Perspectives on 6-Azauracil (B101635) and Pyrimidine (B1678525) Analogues in Chemical Biology

The exploration of pyrimidine analogues as potential therapeutic agents has its roots in the mid-20th century, a period of burgeoning interest in the chemotherapy of cancer and infectious diseases. The core idea was to create "antimetabolites"—molecules that could competitively inhibit essential enzymatic reactions by mimicking the natural substrates.

6-Azauracil, a 1,2,4-triazine (B1199460) analogue of the natural pyrimidine uracil (B121893), was first synthesized in 1956. acs.org Its discovery was a significant milestone in the development of nucleobase analogs. chemicalbook.com Early research quickly established that 6-azauracil exhibited inhibitory effects on the growth of various microorganisms and demonstrated antitumor activity. chemicalbook.com This biological activity was attributed to its ability to interfere with pyrimidine biosynthesis, a critical pathway for cell proliferation. nih.gov Specifically, 6-azauracil is known to deplete intracellular pools of guanosine (B1672433) triphosphate (GTP) and uridine (B1682114) triphosphate (UTP). chemicalbook.com

The work on 6-azauracil and other early pyrimidine analogues laid the foundational principles for the design of antimetabolite drugs. It highlighted the potential of introducing subtle structural modifications, such as the replacement of a carbon atom with a nitrogen atom in the core ring structure, to create potent biological inhibitors. This pioneering research paved the way for the systematic investigation of a vast array of pyrimidine derivatives with the aim of developing more effective and selective therapeutic agents.

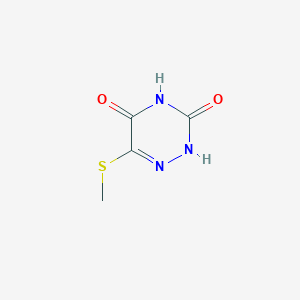

The Significance of 5-(Methylthio)-6-azauracil within Azauracil Chemistry

Within the family of azauracil derivatives, this compound (C₄H₅N₃O₂S) is distinguished by the presence of a methylthio (-SCH₃) group at the 5-position of the 1,2,4-triazine ring. vulcanchem.com This substitution is significant as it modifies the electronic and steric properties of the parent 6-azauracil molecule, which in turn can influence its biological activity and metabolic fate.

The synthesis of this compound typically involves a two-step process. First, 6-azauracil undergoes selective thiation, often using phosphorus pentasulfide (P₄S₁₀) in a solvent like pyridine, to introduce a thiol group at the 5-position, yielding 5-mercapto-6-azauracil. vulcanchem.com Subsequently, this intermediate is methylated using a reagent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to form the final product. vulcanchem.com

The introduction of the methylthio group is a key feature that researchers have explored to modulate the compound's properties. This functionalization can impact how the molecule interacts with target enzymes and may alter its solubility and cell permeability. As an antimetabolite, this compound is understood to disrupt nucleotide metabolism, building upon the mechanism of its parent compound. vulcanchem.com

Overview of Research Trajectories in 6-Azauracil Derivatives

The initial discovery of 6-azauracil's biological activity spurred extensive research into its derivatives, with the goal of enhancing potency, selectivity, and therapeutic potential. chemicalbook.comresearchgate.netupb.ro These research efforts have generally followed several key trajectories:

Substitution at Various Ring Positions: Scientists have systematically introduced different functional groups at various positions on the 6-azauracil scaffold. For instance, the synthesis of 5-bromo-6-azauracil (B188841) represents the exploration of halogenated derivatives. researchgate.net Other studies have focused on creating derivatives with aromatic amines and phenols at the 5-position. researchgate.net

Modification of the N-1 and N-3 Positions: The nitrogen atoms of the triazine ring have also been targets for chemical modification. Benzylation at the N-1 position, for example, was found to significantly increase the anticoccidial activity of 6-azauracil. nih.gov Further enhancements in activity were achieved by introducing electron-withdrawing substituents to the benzyl (B1604629) group. nih.gov

Development of Fused-Ring Systems: Research has also ventured into creating more complex molecules where the 6-azauracil ring is fused with other heterocyclic structures. psu.edu

Exploration of Diverse Biological Activities: While the initial focus was on anticancer and antimicrobial properties, the investigation of 6-azauracil derivatives has expanded to other areas. For example, some derivatives have been studied for their potential as anticoccidial agents in veterinary medicine, as thyroid hormone receptor ligands, and as antioxidants. nih.govscirp.orgnih.gov

This multifaceted research landscape underscores the versatility of the 6-azauracil scaffold as a template for the design of new biologically active compounds. The study of derivatives like this compound is a testament to the ongoing efforts to refine and repurpose this important class of antimetabolites.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-10-3-2(8)5-4(9)7-6-3/h1H3,(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJBQECTMGMNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297815 | |

| Record name | 5-(methylthio)-6-azauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31697-20-8 | |

| Record name | NSC118348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(methylthio)-6-azauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Potential of 5 Methylthio 6 Azauracil and Its Derivatives

Anticancer and Antitumor Efficacy

The anticancer potential of 6-azauracil (B101635) derivatives stems from their role as antimetabolites. By mimicking natural pyrimidines, they can disrupt the synthesis of nucleic acids, a process critical for the rapid proliferation of cancer cells. Research has focused on synthesizing and evaluating various derivatives to enhance their efficacy and selectivity.

While specific cytotoxicity data for 5-(Methylthio)-6-azauracil is not extensively available in the public domain, studies on related uracil (B121893) and thiouracil derivatives demonstrate their potential to inhibit the growth of various cancer cell lines. For instance, a series of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives have been synthesized and evaluated for their anticancer activity.

Similarly, other studies have investigated the in vitro growth inhibitory activity of novel 5-fluorinated uracil nucleosides in human tumor cell lines, including colon and head and neck squamous cell lines. These studies found that many of the tested derivatives were significantly more potent inhibitors of cell growth than the commonly used chemotherapy agent 5-fluorouracil (B62378) (5-FU).

The table below summarizes the cytotoxic activity of selected uracil derivatives against various human cancer cell lines, illustrating the potential of this class of compounds.

| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Halogenated Benzofuran Derivative (8) | HepG2 (Liver) | 3.8 ± 0.5 | Cisplatin | >20 |

| Halogenated Benzofuran Derivative (8) | A549 (Lung) | 3.5 ± 0.6 | Cisplatin | 10.1 ± 1.5 |

| Halogenated Benzofuran Derivative (7) | A549 (Lung) | 6.3 ± 2.5 | Cisplatin | 10.1 ± 1.5 |

| Terpene Fraction (Prunus arabica) | AMJ13 (Breast) | 8.455 ± 3.02 | Docetaxel | 14.51 ± 0.77 |

| Terpene Fraction (Prunus arabica) | SK-GT-4 (Esophageal) | 15.14 ± 3.266 | Docetaxel | 0.7125 ± 0.084 |

Note: The data presented is for related heterocyclic compounds and not this compound itself, serving to illustrate the general anticancer potential of this chemical family.

The antiproliferative effects of uracil derivatives are a key mechanism behind their potential anticancer activity. By interfering with DNA and RNA synthesis, these compounds can halt the cell cycle and prevent cell division. Studies on 5-fluorouracil (5-FU), a related compound, have shown it causes a marked inhibitory effect on cell proliferation. When combined with irradiation in a mouse fetus model, low-toxic doses of 5-FU potentiated the inhibition of cell proliferation. jppres.com This was associated with an arrest of cells in the S-phase of the cell cycle. jppres.com

Research on other 6-substituted uracil derivatives has also explored their effects on the proliferation of immortalized lung epithelial cells. mdpi.com While some derivatives were found to stimulate cell proliferation, suggesting potential for regenerative applications, others demonstrated a concentration-dependent decrease in the proliferation index, with a 100% decrease observed at a 10 mM concentration for all tested compounds. mdpi.com These findings underscore the structural nuances that dictate the biological activity of uracil derivatives, shifting their effects from regenerative to antiproliferative.

Antiviral Spectrum and Applications

The structural similarity of 6-azauracil derivatives to endogenous nucleosides makes them candidates for antiviral drug development. Viruses rely on the host cell's machinery or their own enzymes for replication, and nucleoside analogues can disrupt these processes.

The antiviral potential of 6-azauracil derivatives has been explored against both RNA and DNA viruses. Research into 5-(2-substituted vinyl)-6-aza-2'-deoxyuridines, which are derivatives of 6-azauracil, has provided insights into their activity spectrum. In one study, a series of these compounds, including (E)-5-[2-(methylthio)vinyl]-6-aza-2'-deoxyuridine, were tested for in vitro activity against the DNA viruses Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). The (methylthio)vinyl derivative, along with several other analogues, was found to be either weakly active or inactive against these viruses. In contrast, another derivative in the same study, (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU), exhibited inhibitory activity against HSV-1.

The broader class of non-nucleoside uracil derivatives has shown activity against a range of viruses. Studies have demonstrated that these compounds can inhibit the replication of Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV), and Tick-Borne Encephalitis Virus (TBEV). More recently, novel uracil derivatives have been evaluated for their activity against SARS-CoV-2, a single-stranded RNA virus. nih.gov Several synthesized compounds showed a wide antiviral effect against various SARS-CoV-2 variants of concern, with IC50 values ranging from 13.3 to 49.97 µM. nih.gov

| Compound | Virus | Activity (ID50) |

| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | HSV-1 | 8 µg/mL |

| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | HSV-2 | 190 µg/mL |

| (E)-5-[2-(methylthio)vinyl]-6-aza-2'-deoxyuridine | HSV-1 / HSV-2 | Weakly active or inactive |

A significant area of antiviral research for pyrimidine (B1678525) derivatives has been in the inhibition of the Human Immunodeficiency Virus type 1 (HIV-1). Specifically, these compounds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a critical component of highly active antiretroviral therapy (HAART). They work by binding to an allosteric site on the reverse transcriptase enzyme, disrupting the replication of the viral RNA genome into DNA.

Numerous studies have synthesized and evaluated series of pyrimidine thioethers and other derivatives for their ability to inhibit HIV-1 reverse transcriptase. These efforts have yielded analogues with potent activity against both wild-type and drug-resistant strains of the virus. While this research does not directly involve this compound, it establishes a strong precedent for the potential of the broader pyrimidine and uracil chemical scaffolds as a foundation for developing novel HIV-1 inhibitors.

Immunosuppressive Properties

The pharmacological activity of 6-azauracil as an antimetabolite suggests a potential for immunosuppressive effects. Rapidly proliferating cells, such as activated lymphocytes during an immune response, are highly dependent on the de novo synthesis of nucleotides. By inhibiting key enzymes in pyrimidine biosynthesis, 6-azauracil and its derivatives could theoretically limit the clonal expansion of T and B cells, thereby dampening the immune response.

This mechanism is analogous to that of established immunosuppressive drugs like azathioprine, which is a pro-drug for 6-mercaptopurine. Azathioprine acts to inhibit the proliferation of T and B cells. While the parent compound, 6-azauracil, is known primarily for its antineoplastic properties, its fundamental action as a metabolic inhibitor provides a basis for potential immunosuppressive activity. However, specific studies detailing the immunosuppressive properties of this compound or its direct effects on lymphocyte proliferation and immune function are not widely available in current scientific literature. Further investigation is required to characterize this potential aspect of its pharmacological profile.

Antimicrobial and Bacteriostatic Effects

The scaffold of 6-azauracil, particularly when substituted at the 5- and other positions, has been a subject of significant interest in the development of novel antimicrobial agents. The introduction of a methylthio group at the 5-position, creating this compound, and further derivatization of the 6-azauracil core, has led to compounds with notable antibacterial and bacteriostatic activities against a range of pathogenic bacteria. Research into these derivatives has revealed that specific structural modifications can significantly enhance their potency and spectrum of activity.

Derivatives of 6-azauracil have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies on various S-derivatives of uracil have highlighted their potential in combating antimicrobial resistance. A series of N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines derived from 6-methyluracil (B20015) thietanyl and dioxothietanyl derivatives have shown high antimicrobial activity. nih.gov These compounds were tested against a panel of microorganisms including Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Klebsiella pneumoniae, Citrobacter diversus, Enterobacter aerogenes, and Pseudomonas aeruginosa. nih.gov The minimum inhibitory concentrations (MICs) for these derivatives were found to be in the range of 0.1-10 μg/ml, indicating significant antibacterial potential. nih.gov

Furthermore, extensive research has been conducted on 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU), which are derivatives of 6-anilinouracils. These compounds have been synthesized and evaluated for their ability to inhibit the growth of Gram-positive bacteria. The majority of these derivatives displayed potent antibacterial activity, with MIC values ranging from 0.125 to 10 µg/mL. nih.gov The mechanism of action for these anilinouracil derivatives is the selective inhibition of the replication-specific DNA polymerase IIIC in Gram-positive bacteria. nih.gov

The following table summarizes the antimicrobial activity of selected 6-azauracil derivatives against various bacterial strains, showcasing the impact of different substitutions on their biological activity.

| Derivative Class | Test Organism(s) | Observed Activity (MIC) | Reference(s) |

| N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil thietanyl- and dioxothietanyl derivatives | S. aureus, E. coli, P. vulgaris, K. pneumoniae, C. diversus, E. aerogenes, P. aeruginosa | 0.1-10 µg/ml | nih.gov |

| 3-Substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) | Gram-positive organisms | 0.125-10 µg/mL | nih.gov |

These findings underscore the potential of this compound and its related structures as a foundation for the development of new and effective antimicrobial and bacteriostatic agents. The diverse substitutions on the 6-azauracil ring system allow for the fine-tuning of their activity against specific pathogens.

Enzyme Inhibitory Applications Beyond Nucleotide Metabolism

While 6-azauracil and its analogs are well-known for their role as inhibitors of enzymes involved in nucleotide metabolism, such as orotidine-5'-phosphate decarboxylase, recent research has expanded their pharmacological profile to include the inhibition of other key enzymes, demonstrating their potential in therapeutic areas beyond antimicrobial and antiviral applications. This diversification of biological targets highlights the versatility of the 6-azauracil scaffold.

A significant finding in this area is the ability of certain 6-azauracil derivatives to inhibit the production of interleukin-5 (IL-5). google.com IL-5 is a critical cytokine involved in the maturation, differentiation, and activation of eosinophils, which play a central role in allergic inflammatory diseases such as asthma. By inhibiting the signaling pathways that lead to IL-5 production, these 6-azauracil derivatives present a novel, non-steroidal approach to managing inflammatory conditions. This demonstrates a clear deviation from the classical antimetabolite activity associated with this class of compounds.

Furthermore, patent literature suggests that derivatives of 6-azauracil have been investigated as inhibitors of p38 MAP kinase. google.com The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that are activated by cellular stress and inflammatory cytokines. They are key regulators of the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Inhibition of p38 MAP kinase is a well-established strategy for the treatment of a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The table below outlines the enzyme inhibitory applications of 6-azauracil derivatives that extend beyond nucleotide metabolism, indicating the enzyme or pathway targeted and the associated potential therapeutic application.

| Derivative Class | Target Enzyme/Pathway | Potential Therapeutic Application | Reference(s) |

| 6-Azauracil derivatives | Interleukin-5 (IL-5) Production | Allergic inflammatory diseases (e.g., asthma) | google.com |

| 6-Azauracil derivatives | p38 MAP Kinase | Inflammatory diseases (e.g., rheumatoid arthritis) | google.com |

These examples of enzyme inhibition outside of the traditional nucleotide metabolism pathways signify a broader therapeutic potential for derivatives of this compound. The ability to modulate key inflammatory pathways opens up new avenues for the development of this chemical class in the treatment of a wide range of human diseases.

Structure Activity Relationship Sar Studies and Molecular Design of 5 Methylthio 6 Azauracil Analogues

Influence of Substituents at the 5-Position on Biological Activity

The C5 position of the 6-azauracil (B101635) ring is a critical locus for modification, where the nature of the substituent can drastically alter the molecule's biological profile. Research has shown that various groups, ranging from simple halogens to more complex aryl and thioether moieties, can be introduced at this position.

In one study, researchers synthesized a series of 5-substituted-6-azauracil nucleosides to evaluate their antiviral potential. researchgate.net Analogues were created with a bromo group (5-bromo-6-azauracil), a benzylmercapto group (5-benzylmercapto-6-azauracil), and various alkylamino groups (morpholino, 2,4-dichlorobenzylamino, and N-methylethanolamino) at the 5-position. researchgate.net These compounds were then tested for activity against HIV-1 and HIV-2. The results indicated that, despite the significant structural diversity introduced at the C5 position, none of the tested compounds exhibited significant biological activity against these viruses, nor did they show toxicity at concentrations up to 100 mcg/mL. researchgate.net

This finding, while negative, provides crucial SAR insights: for this specific series of N-1 glycosylated derivatives, modification at the C5 position with these particular substituents does not confer anti-HIV activity. It suggests that the steric bulk, electronics, or metabolic stability of these groups are not favorable for interaction with the relevant viral targets.

Further research into 5-aryl-6-azauracil derivatives has also been conducted to explore their potential as pharmacological probes, indicating that a wide variety of substituents can be tolerated at this position, each imparting distinct physicochemical properties to the parent molecule.

| Substituent at 5-Position | Compound Series | Tested Biological Activity | Result | Reference |

|---|---|---|---|---|

| -Br (Bromo) | N-1 Nucleoside of 2-Acetamido-2-deoxy-D-glucose | Anti-HIV-1/HIV-2 | Not significant | researchgate.net |

| -SCH2Ph (Benzylmercapto) | N-1 Nucleoside of 2-Acetamido-2-deoxy-D-glucose | Anti-HIV-1/HIV-2 | Not significant | researchgate.net |

| -Morpholino | N-1 Nucleoside of 2-Acetamido-2-deoxy-D-glucose | Anti-HIV-1/HIV-2 | Not significant | researchgate.net |

| -NHCH2-Ph-(2,4-di-Cl) | N-1 Nucleoside of 2-Acetamido-2-deoxy-D-glucose | Anti-HIV-1/HIV-2 | Not significant | researchgate.net |

Role of the Methylthio Group in Ligand-Target Interactions

While direct studies detailing the specific interactions of the 5-methylthio group of 5-(Methylthio)-6-azauracil with a biological target are not extensively documented in the reviewed literature, insights can be drawn from related analogues, such as 5-benzylmercapto-6-azauracil. researchgate.net The thioether linkage (-S-) at the C5 position introduces several key physicochemical characteristics that can influence ligand-target interactions.

The sulfur atom in the methylthio or benzylthio group is a potential hydrogen bond acceptor and can participate in van der Waals or hydrophobic interactions within a target's binding pocket. The attached alkyl (methyl) or aryl (benzyl) group contributes to the steric profile and hydrophobicity of the substituent. The relatively small and non-polar methyl group in this compound would be expected to fit into small, hydrophobic pockets. In contrast, the larger benzyl (B1604629) group in the 5-benzylmercapto analogue offers the potential for more extensive hydrophobic and potentially aromatic (pi-pi stacking) interactions, but its increased size may also lead to steric clashes.

The lack of significant antiviral activity for the 5-benzylmercapto-6-azauracil nucleoside suggests that for the HIV targets, the combination of this group's properties is not conducive to effective binding. researchgate.net The precise role of the methylthio group remains an area for further investigation, but it is clear that the nature of the thioether substituent is a key determinant of the molecule's interaction with its biological counterparts.

Impact of Ring System Modifications (e.g., Glycosylation, Alkylation)

Modification of the 6-azauracil ring itself, particularly through the attachment of sugar moieties (glycosylation) or alkyl groups at the nitrogen positions, is a cornerstone of its derivatization and profoundly impacts biological activity.

Glycosylation: The conversion of the 6-azauracil base into a nucleoside by attaching a sugar ring, typically at the N-1 position, is a common strategy to create nucleotide analogues that can interact with viral or cellular enzymes. For example, 5-bromo- and 5-benzylmercapto-6-azauracil have been successfully glycosylated with an acylated 2-acetamido-2-deoxy-β-D-glucopyranosyl moiety to yield the corresponding N-1 nucleosides. researchgate.net While these specific compounds were inactive against HIV, the principle of glycosylation is central to the mechanism of many antiviral and anticancer drugs, as it facilitates cellular uptake and subsequent metabolic activation (e.g., phosphorylation).

Alkylation and Acyclonucleosides: Another strategy involves the alkylation of the ring, often to create acyclic nucleoside analogues where the sugar ring is replaced by a flexible alkyl chain. Studies have described the synthesis of unsaturated 6-azauracil acyclonucleosides by coupling the heterocyclic base with Z and E unsaturated alkylating agents. nih.gov These modifications dramatically alter the molecule's conformational flexibility and its ability to mimic natural nucleosides. Such acyclic analogues have been evaluated for their inhibitory effects against viruses like HIV-1. nih.gov

These ring modifications underscore a fundamental principle in the design of 6-azauracil analogues: the group attached to the nitrogen atoms of the triazine ring serves as a crucial handle for modulating pharmacokinetic properties and target interactions.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional shape of nucleoside analogues is a critical factor for their biological activity, as it dictates how well they can fit into the active site of target enzymes like polymerases or kinases. For nucleosides derived from 6-azauracil, two key conformational features are the pucker of the sugar ring and the rotation around the N-glycosidic bond.

Nucleosides exist in a dynamic equilibrium between different sugar pucker conformations, typically described as N-type (C3'-endo) and S-type (C2'-endo). nih.gov Furthermore, the base can rotate around the glycosidic bond, adopting either a syn or anti conformation. nih.gov The preferred conformation is influenced by substituents on both the sugar and the base. For instance, the introduction of 2'-fluoro substituents on 6-azauracil nucleosides has been shown to have a significant effect on conformation.

Quantum mechanical studies using methods like PCILO have been employed to predict the preferred conformations of nucleoside antibiotics, including 6-azauridine. scirp.org These theoretical investigations aim to understand why minor structural modifications can lead to significant antibiotic activity. The results suggest that many nucleoside antibiotics share very similar conformational preferences to their parent, naturally occurring nucleosides, particularly in aqueous environments. scirp.org This conformational mimicry is believed to be essential for the molecule to be recognized and processed by cellular or viral enzymes, leading to its therapeutic effect. The correlation between a specific conformation and biological outcome is a guiding principle in the design of new nucleoside drugs.

Rational Design Principles for Enhanced Selectivity and Potency

The collective SAR data from studies on 6-azauracil analogues provides a set of principles for the rational design of new therapeutic agents. A key strategy involves using the 6-azauracil core as a scaffold and systematically optimizing substituents to achieve high affinity and selectivity for a specific biological target.

One successful example of this approach is the development of 6-azauracil-based thyromimetics. nih.gov Researchers discovered a series of compounds that were potent and highly selective ligands for the β1-isoform of the thyroid hormone receptor (TR). nih.gov Through SAR studies focusing on the 3,5- and 3'-positions of the scaffold, compounds with enhanced TRβ affinity and selectivity were identified. X-ray crystallography revealed the key binding interactions between the 6-azauracil moiety and the receptor, providing a structural basis for the observed activity and guiding further design efforts. nih.gov

This work demonstrates several key design principles:

Scaffold Hopping/Repurposing: The 6-azauracil structure, traditionally explored for antiviral/anticancer activity, can be repurposed as a scaffold for entirely different targets, such as nuclear hormone receptors.

Structure-Based Design: When the three-dimensional structure of the target is known, it can be used to design ligands that make optimal contacts, enhancing potency and selectivity.

Systematic SAR Exploration: Potency and selectivity can be fine-tuned by systematically exploring the chemical space around specific positions on the scaffold, as was done for the thyromimetic analogues. nih.gov

By integrating knowledge of substituent effects (Section 5.1), the role of specific functional groups (Section 5.2), ring modifications (Section 5.3), and conformational preferences (Section 5.4), medicinal chemists can more effectively design novel this compound analogues with improved therapeutic profiles.

Advanced Research Methodologies and Analytical Techniques Utilized in 5 Methylthio 6 Azauracil Studies

Spectroscopic Characterization for Structural Elucidation (NMR, IR, Mass Spectrometry)

The definitive identification and structural confirmation of synthesized 5-(Methylthio)-6-azauracil rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR reveals the number of chemically distinct carbon atoms and their electronic environments, such as those in carbonyl groups or attached to electronegative atoms like nitrogen and sulfur. researchgate.netuobasrah.edu.iq The chemical shifts in methylated uracil (B121893) derivatives are highly characteristic of the site of substitution. researchgate.net

| Technique | Atom Type | Expected Chemical Shift (δ) Range | Notes |

|---|---|---|---|

| ¹H NMR | N-H | ~10.5-12.0 ppm | Broad signals for the two imide protons. |

| ¹H NMR | S-CH₃ | ~2.4-2.8 ppm | A sharp singlet for the methylthio group protons. |

| ¹³C NMR | C=O | ~150-165 ppm | Signals for the two carbonyl carbons in the triazine ring. |

| ¹³C NMR | C5-S | ~110-125 ppm | Signal for the carbon atom attached to the sulfur. |

| ¹³C NMR | S-CH₃ | ~15-20 ppm | Signal for the methyl carbon of the methylthio group. |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq For this compound, key expected absorptions would include N-H stretching vibrations for the imide groups (typically broad bands around 3100-3300 cm⁻¹) and strong C=O stretching vibrations for the two carbonyl groups (around 1650-1750 cm⁻¹).

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula with high accuracy. nih.gov Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern serves as a molecular fingerprint. Studies on various 6-azauracil (B101635) derivatives have shown that a characteristic fragmentation pathway involves the loss of isocyanic acid or an isocyanate radical, which is a useful diagnostic feature for identifying this class of compounds. researchgate.net

In Vitro Biological Activity Screening Assays

To assess the potential therapeutic effects of this compound, particularly its anticancer properties, a variety of in vitro screening assays are performed on cultured human cell lines.

These assays are fundamental in drug discovery to quantify the effect of a compound on cell growth and survival. nih.gov They are often used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%. altogen.comnih.gov

Commonly used methods include colorimetric assays based on tetrazolium salts:

MTT Assay: This assay relies on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product by mitochondrial reductase enzymes in living, metabolically active cells. nih.gov The amount of formazan produced is proportional to the number of viable cells. nih.gov

WST-1 and XTT Assays: These are similar to the MTT assay but use water-soluble tetrazolium salts that produce a soluble formazan product, simplifying the experimental procedure. nih.gov

| Assay Type | Principle | Detection Method | Key Advantage |

|---|---|---|---|

| MTT | Mitochondrial reductase activity converts MTT to insoluble formazan. | Colorimetric (Absorbance) | Widely used and well-established. nih.gov |

| XTT / WST-1 | Mitochondrial reductase activity converts salt to soluble formazan. | Colorimetric (Absorbance) | Simpler protocol, no solubilization step required. nih.gov |

| LDH Release | Measures release of lactate (B86563) dehydrogenase from damaged cell membranes. | Colorimetric (Absorbance) | Directly measures cytotoxicity/membrane damage. nih.gov |

If a compound reduces cell viability, it is crucial to determine the mode of cell death it induces. The two primary forms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). eurjchem.com Flow cytometry is a powerful tool for these analyses. plos.org

Key techniques to distinguish these processes include:

Annexin V/Propidium Iodide (PI) Staining: This is the most common method. bio-rad-antibodies.com In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.com Annexin V is a protein that binds with high affinity to exposed PS and is typically labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA. bio-rad-antibodies.com This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

TUNEL Assay: Late-stage apoptosis is characterized by the fragmentation of DNA by endonucleases. sigmaaldrich.com The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides. sigmaaldrich.com

Enzymatic Assays for Specific Target Inhibition (e.g., Polymerases, Methyltransferases, Decarboxylases)

Based on the known mechanism of its parent compound, 6-azauracil, the primary molecular target of this compound is likely an enzyme involved in nucleotide biosynthesis. Enzymatic assays are performed to confirm this inhibition and quantify its potency (e.g., Ki or IC50 values).

Orotidine-5'-Phosphate (OMP) Decarboxylase: This enzyme catalyzes the final step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, converting OMP to uridine (B1682114) 5'-monophosphate (UMP). ebi.ac.uk 6-Azauracil derivatives are known inhibitors of this enzyme. nih.gov An assay would typically measure the rate of CO₂ release or the formation of UMP from the OMP substrate in the presence and absence of the inhibitor.

Polymerases: Some uracil analogs are known to inhibit DNA or RNA polymerases, which are essential for replication and transcription. scilit.com Assays for these enzymes measure the incorporation of radiolabeled or fluorescently labeled nucleotides into a growing nucleic acid strand.

Methyltransferases: DNA methyltransferases are another potential target, as their inhibition can have profound effects on gene expression. nih.gov These assays often measure the transfer of a labeled methyl group from the cofactor S-adenosylmethionine (SAM) to a DNA substrate.

Molecular Modeling and Computational Chemistry for Ligand-Receptor Interactions and Drug Design

Computational methods are invaluable for understanding how this compound interacts with its target enzyme at an atomic level and for guiding the design of more potent derivatives. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (the inhibitor) when bound to the active site of a target protein (the enzyme). nih.gov Using the known 3D crystal structure of a target like OMP decarboxylase, this compound can be computationally "docked" into the active site. The results provide a binding score (an estimate of binding affinity) and visualize key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies attempt to correlate variations in the chemical structure of a series of compounds with changes in their biological activity. By developing a mathematical model, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Metabolic Profiling and Pathway Analysis (e.g., Nucleotide Pool Depletion)

The inhibition of key enzymes in nucleotide synthesis is expected to cause significant downstream disruptions in cellular metabolism. Metabolomics is the large-scale study of small molecules (metabolites) within cells and is used to capture a functional readout of the cellular state. nih.gov

Pathway Analysis: The primary metabolic effect of inhibiting OMP decarboxylase is the disruption of the pyrimidine synthesis pathway, leading to a depletion of the intracellular pool of pyrimidine nucleotides (UTP and CTP). ebi.ac.uknih.gov Similarly, inhibition of enzymes like IMP dehydrogenase by related compounds can deplete the guanosine (B1672433) triphosphate (GTP) pool. nih.gov

Analytical Techniques: Techniques like liquid chromatography-mass spectrometry (LC-MS) or NMR spectroscopy are used to profile the metabolome of cells treated with this compound. By comparing the metabolic profiles of treated versus untreated cells, researchers can confirm the depletion of specific nucleotide pools and identify other unforeseen metabolic perturbations, providing a comprehensive understanding of the compound's cellular impact.

Future Directions and Emerging Research Avenues for 5 Methylthio 6 Azauracil and Its Therapeutic Class

Development of Novel Prodrug Strategies for Improved Pharmacokinetics and Bioavailability

A significant hurdle for many nucleoside and nucleotide analogues is their suboptimal pharmacokinetic profile, often characterized by poor water solubility or low oral bioavailability. springerprofessional.demdpi.com Prodrug design is a critical strategy to overcome these limitations. acs.org For the 6-azauracil (B101635) class, future efforts are centered on creating bioreversible derivatives that can enhance stability, improve absorption, and ensure efficient release of the active compound in vivo. acs.org

Several prodrug strategies are being explored for nucleoside analogues that could be applied to 5-(Methylthio)-6-azauracil:

Ester Prodrugs: Attaching lipophilic ester groups can improve membrane permeability. For instance, the 5'-valyl ester prodrug of acyclovir, known as valacyclovir, increased the oral bioavailability of its parent drug by 3- to 5-fold. researchgate.net

Phosphate (B84403)/Phosphoramidate Prodrugs: These approaches aim to bypass the often inefficient initial phosphorylation step required for the activation of nucleoside analogues. chim.it Phosphate prodrugs can improve water solubility, while phosphoramidates can enhance cell membrane penetration and stability. chim.itdurham.ac.uk

Amino Acid Conjugates: Linking amino acids to the parent drug can leverage specific transporters in the gastrointestinal tract, such as the human peptide transporter 1 (hPEPT1), to increase absorption. researchgate.net This transporter-targeted approach is a modern strategy for enhancing oral drug delivery. researchgate.net

Macromolecular Prodrugs: Utilizing polymeric backbones as carriers can improve drug solubility, stability, and pharmacokinetic profiles, sometimes enabling targeted delivery. springerprofessional.de

These strategies are designed to modify the physicochemical properties of the parent drug to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

| Prodrug Strategy | Primary Goal | Mechanism of Action | Potential Application for this compound |

|---|---|---|---|

| Esterification (e.g., Valyl Ester) | Increase Lipophilicity and Oral Bioavailability | Masks polar hydroxyl groups, improving membrane permeability. Cleaved by esterases in the body to release the active drug. researchgate.net | Esterification of a riboside form could enhance absorption. |

| Phosphoramidates (ProTide) | Bypass Rate-Limiting Phosphorylation; Improve Permeability | Delivers the monophosphate form of the drug into the cell, where it is metabolized to the active triphosphate. chim.it | Could ensure more efficient conversion to the active nucleotide form, overcoming potential resistance mechanisms. |

| Amino Acid Conjugation | Enhance Absorption via Transporters | Utilizes peptide transporters (e.g., hPEPT1) in the gut for active uptake, increasing systemic availability. researchgate.net | Conjugation could significantly improve the historically poor oral absorption of polar azauracil derivatives. |

| Phosphate Prodrugs | Improve Aqueous Solubility | Links a phosphate group to the drug, which can be cleaved by phosphatases in vivo. durham.ac.uk This increases water solubility for parenteral formulations. springerprofessional.de | Useful for developing intravenous formulations if the parent compound has low solubility. |

Exploration of Synergistic Effects in Combination Therapies with Other Antimetabolites or Therapeutic Agents

The use of antimetabolites in combination with other chemotherapeutic agents is a well-established strategy to enhance efficacy and overcome drug resistance. conicet.gov.ar Future research will likely investigate the synergistic potential of this compound and its analogues when combined with other drugs. The rationale for such combinations is often to target multiple, interconnected metabolic pathways simultaneously. conicet.gov.ar

Potential combination strategies include:

Dual Antimetabolite Blockade: Combining a 6-azauracil analogue, which can inhibit pyrimidine (B1678525) biosynthesis by targeting enzymes like IMP dehydrogenase, with an antifolate agent like methotrexate (B535133) could disrupt both purine (B94841) and pyrimidine synthesis pathways, leading to a more profound cytotoxic effect. conicet.gov.arresearchgate.net

Combination with DNA Damaging Agents: Antimetabolites can deplete the nucleotide pools necessary for DNA repair, potentially sensitizing cancer cells to DNA damaging agents such as platinum-based drugs or topoisomerase inhibitors.

Targeted Therapy Combinations: Combining this compound with inhibitors of specific signaling pathways that are crucial for cancer cell survival could lead to synergistic cell death.

Modulation by Natural Compounds: Some studies have shown that dietary polyphenols can modulate the activity of antimetabolites like 5-fluorouracil (B62378), in some cases leading to synergistic effects. nih.gov Exploring such interactions could open new avenues for combination regimens.

| Combination Class | Example Agent | Rationale for Synergy | Potential Therapeutic Area |

|---|---|---|---|

| Antifolates | Methotrexate, Pemetrexed | Simultaneous disruption of folate-mediated one-carbon metabolism and pyrimidine/purine synthesis pathways. conicet.gov.ar | Leukemia, Colorectal Cancer |

| Fluoropyrimidines | 5-Fluorouracil, Capecitabine | Targeting different enzymes within the pyrimidine synthesis pathway (e.g., IMPDH and thymidylate synthase). researchgate.net | Solid Tumors (e.g., Breast, Colorectal) |

| Purine Analogues | 6-Mercaptopurine | Concurrent inhibition of both purine and pyrimidine nucleotide biosynthesis. conicet.gov.ar | Acute Leukemia |

| Topoisomerase Inhibitors | Etoposide, Irinotecan | Depletion of nucleotide pools by the antimetabolite may impair DNA repair, enhancing the efficacy of DNA-damaging agents. | Various Solid Tumors |

Repurposing of this compound Analogues for New Therapeutic Indications

Drug repurposing, or finding new therapeutic uses for existing compounds, is an efficient strategy to address unmet medical needs by leveraging established safety and manufacturing profiles. researchgate.net The 6-azauracil therapeutic class has already shown activity beyond its initial focus on cancer. For example, derivatives of 6-azauracil have been investigated for a range of other indications.

Future repurposing efforts could focus on:

Antiviral Activity: The structural similarity of 6-azauracil analogues to pyrimidine nucleobases makes them candidates for antiviral drug development. nih.gov Some derivatives have been synthesized and tested against viruses like HIV, and further screening against a broader range of viruses is a logical next step. tandfonline.com

Antiparasitic Activity: A significant body of research has demonstrated the potent anticoccidial activity of N-1 substituted 6-azauracil derivatives in poultry. researchgate.netnih.gov This established antiparasitic effect suggests that analogues of this compound could be screened against other protozoan parasites that cause human diseases.

Antifungal and Antibacterial Agents: As inhibitors of fundamental nucleotide biosynthetic pathways, these compounds could potentially disrupt the growth of various microbial pathogens.

Immunomodulatory and Anti-inflammatory Conditions: Given that some antimetabolites are used to manage inflammatory conditions, exploring the effects of 6-azauracil analogues on immune cell proliferation and function could reveal new applications in autoimmune diseases. conicet.gov.ar

Integration of Omics Technologies for Comprehensive Biological Impact Assessment

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the complete biological impact of a drug. rsc.org Applying these technologies to this compound can move beyond a single-target mechanism to a systems-level understanding of its effects.

Transcriptomics (RNA-seq): Can reveal the global changes in gene expression following treatment, identifying entire pathways that are up- or down-regulated and uncovering unexpected off-target effects.

Proteomics: Provides a snapshot of the cellular proteins, their expression levels, and post-translational modifications, which can help identify the ultimate effectors of the drug's action. daneshyari.com

Metabolomics: As an antimetabolite, the most direct impact of this compound is on cellular metabolism. Metabolomics can precisely quantify the changes in nucleotide pools and other related metabolites, confirming the drug's mechanism of action and potentially identifying biomarkers of response. tandfonline.com

Genomics and GWAS: Genome-wide association studies (GWAS) can help identify genetic variants that correlate with a patient's response to the drug, paving the way for personalized medicine applications. rsc.org

Integrating these multi-omics datasets can provide a comprehensive picture of the drug's mechanism, identify resistance pathways, and discover predictive biomarkers for clinical use. tandfonline.com

Advanced Synthetic Methodologies for Sustainable and Scalable Production

The translation of a promising compound from the laboratory to the clinic requires robust, efficient, and environmentally friendly manufacturing processes. mtak.humdpi.com Future research in the synthesis of this compound and its analogues will focus on moving beyond traditional batch chemistry to more advanced and sustainable methodologies.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, better reaction control, higher yields, and easier scalability. springerprofessional.detandfonline.com This technology is particularly well-suited for the multi-step synthesis of complex heterocyclic compounds like 6-azauracil derivatives. durham.ac.ukworktribe.com

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes as catalysts offers high stereo- and chemoselectivity under mild, environmentally friendly conditions. researchgate.net Biocatalytic approaches are increasingly being used for the synthesis of nucleoside analogues, either for specific steps or in fully enzymatic cascade reactions. researchgate.net This can simplify complex syntheses and reduce the reliance on hazardous reagents.

Green Chemistry Approaches: Methodologies such as microwave-assisted synthesis and sonochemistry are being developed to produce triazine derivatives more efficiently and with less environmental impact. mdpi.comrsc.org These methods can dramatically reduce reaction times and often allow for the use of more benign solvents, like water. rsc.org

These modern synthetic strategies are crucial for making the production of this therapeutic class more economical, safer, and sustainable.

Mechanistic Elucidation of Uncharacterized Biological Activities

While the primary mechanism of 6-azauracil is often attributed to the inhibition of pyrimidine biosynthesis, the full spectrum of its biological activities may not be completely understood. researchgate.netresearchgate.net Future research should aim to elucidate these uncharacterized effects, which could explain certain therapeutic outcomes or side effects.

Key areas for investigation include:

Off-Target Enzyme Interactions: Beyond its known targets like IMP dehydrogenase, 6-azauracil or its metabolites may interact with other enzymes. For example, 6-azauracil has been shown to affect certain pyridoxal-phosphate-requiring enzymes involved in neurotransmitter metabolism, an activity whose clinical relevance is not fully known.

Impact on RNA and DNA Incorporation: A deeper investigation is needed to determine to what extent 6-azauracil nucleotides are incorporated into RNA or DNA and the functional consequences of such incorporation.

Epigenetic Modifications: As nucleotide metabolism is closely linked to epigenetic processes (e.g., DNA methylation), it is plausible that 6-azauracil analogues could have downstream effects on the epigenome.

Systems-Level Consequences: Using the omics technologies described in section 7.4, researchers can uncover systemic effects that are not apparent from studying a single target. This could reveal novel mechanisms of action or resistance that are currently uncharacterized.

A thorough understanding of these additional biological activities is essential for the rational design of next-generation analogues and for optimizing their clinical application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.